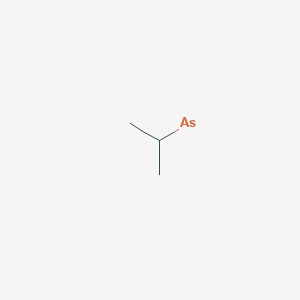
i-Propylarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
i-Propylarsine, also known as isopropylarsine, is an organoarsenic compound with the chemical formula C₃H₉As. It is a colorless liquid that is highly flammable and toxic. This compound is primarily used in organic synthesis and as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
i-Propylarsine can be synthesized through the reaction of isopropylmagnesium bromide with arsenic trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of isopropylmagnesium bromide by reacting isopropyl bromide with magnesium in anhydrous ether.
- Addition of arsenic trichloride to the isopropylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
i-Propylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isopropylarsine oxide.
Reduction: It can be reduced to form isopropylarsine hydride.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed
Oxidation: Isopropylarsine oxide.
Reduction: Isopropylarsine hydride.
Substitution: Halogenated derivatives such as isopropylarsine chloride or bromide.
Wissenschaftliche Forschungsanwendungen
i-Propylarsine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of i-Propylarsine involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylarsine (CH₃AsH₂)
- Ethylarsine (C₂H₅AsH₂)
- Phenylarsine (C₆H₅AsH₂)
Comparison
i-Propylarsine is unique due to its isopropyl group, which imparts different chemical and physical properties compared to other alkylarsines. For instance, it has a higher boiling point and different reactivity patterns. Its toxicity and flammability are also distinct, making it suitable for specific industrial applications.
Eigenschaften
Molekularformel |
C3H7As |
|---|---|
Molekulargewicht |
118.01 g/mol |
InChI |
InChI=1S/C3H7As/c1-3(2)4/h3H,1-2H3 |
InChI-Schlüssel |
XVASVUJCACYSFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[As] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


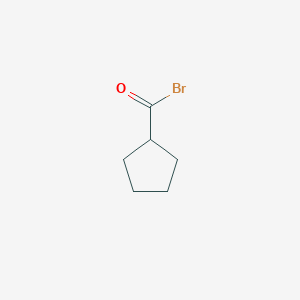
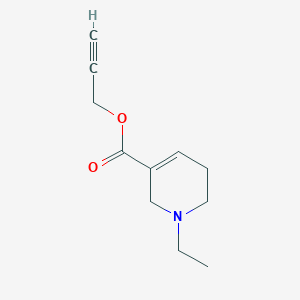
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
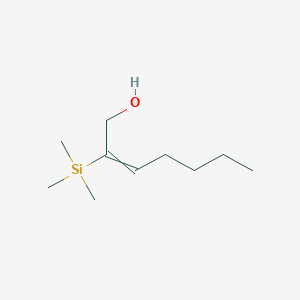

![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
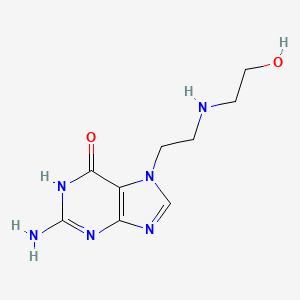

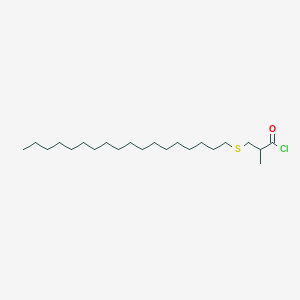
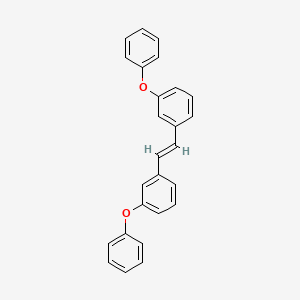
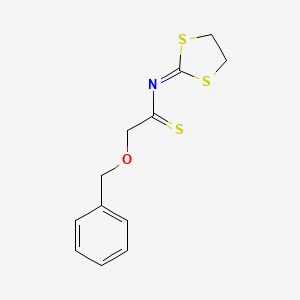

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
